2,2-dimethyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
Description
2,2-Dimethyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety via a dimethylpropanone group. The triazolopyrimidine scaffold is known for its bioisosteric properties, mimicking purine bases to modulate kinase or adenosine receptor activity. The piperazine ring enhances solubility and pharmacokinetic profiles, while the dimethylpropanone group may stabilize conformational interactions with target proteins. This compound’s design reflects a balance between lipophilicity (for membrane permeability) and polar functionality (for solubility), making it a candidate for further drug development.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-14(2,3)13(22)21-7-5-20(6-8-21)12-10-11(15-9-16-12)19(4)18-17-10/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKUHEAXCKWVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a class of molecules that include heterocyclic compounds such as imidazole and triazole. These compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. .
Mode of Action
Many heterocyclic compounds, including those containing imidazole and triazole moieties, often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biochemical Pathways
Many heterocyclic compounds are known to interact with various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways. The specific effects of this compound on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
Many factors can influence the pharmacokinetics of a compound, including its chemical structure, formulation, route of administration, and the patient’s physiological characteristics
Result of Action
Many heterocyclic compounds have been found to have various biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of many drugs can be affected by the pH of the environment, as this can influence the drug’s solubility and stability. Similarly, temperature can affect the rate of chemical reactions, including those involved in drug metabolism. Other molecules, such as proteins or lipids, can also interact with the drug, potentially affecting its activity or distribution.
Biochemical Analysis
Biochemical Properties
2,2-dimethyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often involve the binding of the triazole-pyrimidine moiety to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules underpins its biochemical efficacy.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the MAPK/ERK pathway, which is critical for cell proliferation and survival. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves the formation of hydrogen bonds and hydrophobic interactions. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. This distribution is influenced by the compound’s physicochemical properties, including its solubility and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and function. These modifications can direct the compound to specific cellular compartments, enhancing its biological activity.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Trends
Key Research Findings
Isomerization Dynamics : Analog 7 isomerizes to 6 under acidic conditions, altering its binding mode. The target compound’s fixed triazolo[4,5-d]pyrimidine core avoids this issue, suggesting superior in vivo stability.
Synthetic Accessibility : The target compound’s synthesis likely avoids multi-step isomerization pathways required for analogs like 6 or 8 , streamlining production.
Bioactivity Potential: Piperazine-linked derivatives (e.g., the target compound) are understudied compared to aryl-substituted analogs (e.g., 2 or 10), warranting further exploration for CNS applications.
Notes
- The comparison relies on structural analogs from ; experimental validation of the target compound’s activity is needed.
- Isomerization in related compounds (e.g., 7 →6 ) underscores the importance of conformational stability in drug design.
- Diversification of substituents (e.g., replacing dimethylpropanone with sulfonamide groups) could expand therapeutic scope.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
